molecular formula C22H19FN4O4 B2799794 2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-methoxybenzyl)acetamide CAS No. 1115514-86-7

2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B2799794
CAS No.: 1115514-86-7
M. Wt: 422.416
InChI Key: LGFLUPCYZJOMFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a pyrrolopyrimidine derivative, which is a class of compounds known for their wide range of biological activities . The structure suggests that it might have interesting chemical and biological properties.

Scientific Research Applications

Anticancer Activity

A study by Al-Sanea et al. (2020) explored the design, synthesis, and in vitro cytotoxic activity of certain derivatives, aiming to find new anticancer agents. The research synthesized compounds through attaching different aryloxy groups to the pyrimidine ring, with one compound showing appreciable cancer cell growth inhibition against eight cancer cell lines, including HOP-92, NCI-H226, 79SNB-75, A498, SN12C, UO-31, T-47D, and MDA-MB-468. This suggests a potential for this class of compounds in anticancer therapy (Al-Sanea, M. M., Parambi, D. G., Shaker, M., Elsherif, H., Elshemy, H. A., Bakr, R. B., Al-Warhi, T., Gamal, M., & Abdelgawad, M., 2020).

Radioligand Development for PET Imaging

Dollé et al. (2008) focused on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. This compound, designed with a fluorine atom, allows labeling with fluorine-18 and in vivo imaging using positron emission tomography, showcasing the compound's application in neuroimaging and the study of neuroinflammation (Dollé, F., Hinnen, F., Damont, A., Kuhnast, B., Fookes, C., Pham, T., Tavitian, B., & Katsifis, A., 2008).

Antimicrobial and Antiviral Agents

Hilmy et al. (2021) synthesized a series of new pyrrolo[2,3-d]pyrimidine derivatives to evaluate as antimicrobial and antiviral agents. Some of these derivatives showed promising results, indicating their potential application in treating infectious diseases (Hilmy, K. M. H., Abdul-Wahab, H. G., Soliman, D., Khalifa, M. M. A., & Hegab, A. M., 2021).

Development of Radioligands for V1B Receptor

Koga et al. (2016) characterized a novel pyridopyrimidin-4-one derivative as a radioligand candidate for the arginine vasopressin 1B (V1B) receptor. This study highlights the compound's utility in neuroscience research, providing a tool for in vivo quantification of the V1B receptor (Koga, K., Yoshinaga, M., Uematsu, Y., Nagai, Y., Miyakoshi, N., Shimoda, Y., Fujinaga, M., Minamimoto, T., Zhang, M.-R., Higuchi, M., Ohtake, N., Suhara, T., & Chaki, S., 2016).

Properties

IUPAC Name

2-[7-(2-fluorophenyl)-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O4/c1-31-14-8-6-13(7-9-14)10-24-18(28)12-27-21(29)20-19(26-22(27)30)16(11-25-20)15-4-2-3-5-17(15)23/h2-9,11,25H,10,12H2,1H3,(H,24,28)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFLUPCYZJOMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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